
3-Buten-2-one, 4-(2,3,4-trimethoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Buten-2-one, 4-(2,3,4-trimethoxyphenyl)- is a chemical compound with the molecular formula C13H16O4. It is also known as curcumin analog 1 (CA1) and has been the subject of scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-Buten-2-one, 4-(2,3,4-trimethoxyphenyl)- involves the inhibition of various signaling pathways that are involved in the development and progression of cancer and other chronic diseases. The compound has been shown to inhibit the activation of NF-κB, STAT3, and AKT signaling pathways, which are known to promote cancer cell growth and survival. It also induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
3-Buten-2-one, 4-(2,3,4-trimethoxyphenyl)- has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also exhibits anti-oxidant properties by scavenging free radicals and reducing oxidative stress. The compound has been shown to regulate glucose metabolism and improve insulin sensitivity, making it a potential therapeutic agent for the treatment of diabetes.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Buten-2-one, 4-(2,3,4-trimethoxyphenyl)- in lab experiments include its high purity and stability, which make it easy to handle and store. The compound has also been shown to exhibit low toxicity, making it safe for use in in vitro and in vivo experiments. However, the limitations of using the compound include its low solubility in water, which can make it difficult to use in certain experiments. The compound also requires further optimization to improve its bioavailability and efficacy in vivo.
Future Directions
For the research on 3-Buten-2-one, 4-(2,3,4-trimethoxyphenyl)- include the development of more efficient synthesis methods to improve its yield and purity. The compound also requires further optimization to improve its bioavailability and efficacy in vivo. Future studies should focus on the mechanism of action of the compound and its potential use in the treatment of various chronic diseases. The compound can also be modified to improve its specificity and selectivity towards cancer cells, making it a potential candidate for targeted therapy.
Synthesis Methods
The synthesis of 3-Buten-2-one, 4-(2,3,4-trimethoxyphenyl)- involves the condensation of 2,3,4-trimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base catalyst. The resulting product is then subjected to a dehydration reaction to obtain the final product, 3-Buten-2-one, 4-(2,3,4-trimethoxyphenyl)-. The synthesis method has been optimized to obtain high yields and purity of the compound.
Scientific Research Applications
3-Buten-2-one, 4-(2,3,4-trimethoxyphenyl)- has been the subject of scientific research due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. The compound has been tested in vitro and in vivo for its efficacy against various types of cancer, including breast, prostate, and lung cancer. It has also been studied for its potential use in the treatment of Alzheimer's disease, diabetes, and other chronic diseases.
properties
IUPAC Name |
4-(2,3,4-trimethoxyphenyl)but-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-9(14)5-6-10-7-8-11(15-2)13(17-4)12(10)16-3/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWROTZMPJSYFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=C(C(=C(C=C1)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



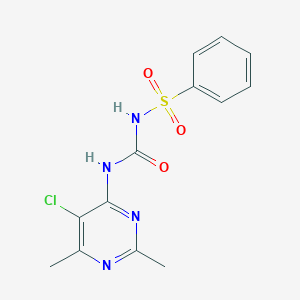

![(7S)-5,6,7,8-Tetrahydro-7-(methoxycarbonyl)-2-methyl-5-oxo-imidazo[1,5-c]pyrimidinium Iodide](/img/structure/B55576.png)
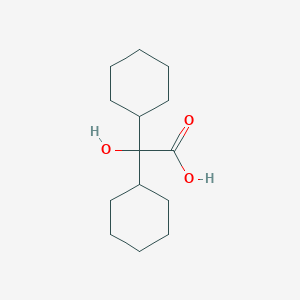

![Bicyclo[3.1.0]hexan-3-one, 4-methylene-1-(1-methylethyl)-(9CI)](/img/structure/B55580.png)

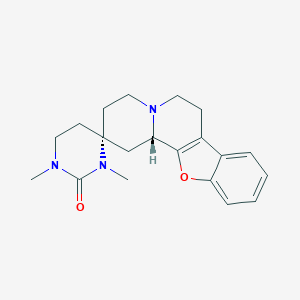

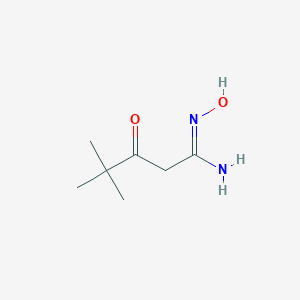
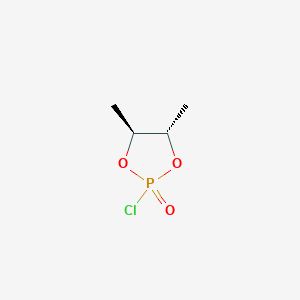
![N-[bis(methylsulfanyl)methylidene]-2,6-dichlorobenzamide](/img/structure/B55591.png)